molecular formula C8H8O3 B119166 (S)-(+)-Mandelic acid CAS No. 17199-29-0

(S)-(+)-Mandelic acid

Cat. No.: B119166
CAS No.: 17199-29-0
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid. The name “mandelic” is derived from the German word “Mandel,” meaning almond .

Chemical Reactions Analysis

Mandelic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mandelic acid has a wide range of scientific research applications:

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
Record name Mandelic acid
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CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
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Record name MANDELIC ACID
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Record name DL-2-hydroxy-2-phenylacetic acid
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Synthesis routes and methods I

Procedure details

To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor obtained from resolution B, containing about 2.4 moles of a mixture of diastereomers, consisting of about 2.25 moles of (-)-2-amino-1-butanol L-(+)-mandelate and about 0.15 mole of (-)-2-amino-1-butanol D-(-)-mandelate, is added 180 grams of potassium hydroxide (88.8% real; 2.85 moles) to obtain a solution having an initial αD25°C. of +24.7° ("as is", 10 cm cell). The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours to obtain a mandelic acid solution having an αD25°C. of -3.0° ("as is", 10 cm cell). The resulting solution is essentially racemized, the negative rotation being due to the presence of the (-)-2-amino-1-butanol.
[Compound]
Name
mixture
Quantity
2.4 mol
Type
reactant
Reaction Step One
Name
(-)-2-amino-1-butanol L-(+)-mandelate
Quantity
2.25 mol
Type
reactant
Reaction Step Two
Name
(-)-2-amino-1-butanol D-(-)-mandelate
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the filtrate remaining after process A above was added 201 grams of 50% sodium hydroxide solution, for a pH of 12.9. The basic solution was extracted 3 times with toluene, for a total toluene addition of 325 grams. The toluene and (-)PEA were distilled off under vacuum, resulting in a recovery of 303.6 grams (93.4%) of toluene, and L(-)PEA in about 260.2 grams. The sodium mandelate/sodium acetate phase was neutralized with 305.4 grams HCl, giving a pH of about 0.8. This was extracted 4 times with MIBK, in a fashion similar to that above, for a total addition of 295.3 grams MIBK. 185 grams H2O was added to the MIBK, and the MIBK was distilled off with azeotropic distillation, returning 274.4 grams or 92.9% MIBK recovery. The mandelic acid recovered from this process, together with that recovered above, gave a total recovery of 299.44 grams mandelic acid, or an 89.5% return.
Quantity
201 g
Type
reactant
Reaction Step One
Name
sodium mandelate sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
305.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Mandelic acid
Reactant of Route 2
(S)-(+)-Mandelic acid
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(S)-(+)-Mandelic acid
Reactant of Route 4
(S)-(+)-Mandelic acid
Reactant of Route 5
(S)-(+)-Mandelic acid
Reactant of Route 6
(S)-(+)-Mandelic acid
Customer
Q & A

Q1: What is the molecular formula and weight of (S)-mandelic acid?

A1: (S)-Mandelic acid has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol.

Q2: What spectroscopic techniques are typically used to characterize (S)-mandelic acid?

A2: Researchers utilize various spectroscopic techniques to characterize (S)-mandelic acid, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the compound's structure and stereochemistry. Researchers have employed 1H NMR to determine enantiomeric excess using chiral solvating agents like (S)-mandelic acid. []
  • Circular Dichroism (CD) spectroscopy: This technique is specifically used to analyze chiral molecules like (S)-mandelic acid, providing insights into their absolute configuration and interactions with other chiral molecules. [, , ]

Q3: How stable is (S)-mandelic acid under different conditions?

A3: (S)-Mandelic acid exhibits varying stability depending on the environmental conditions:

  • Aqueous solutions: (S)-Mandelonitrile, a precursor to (S)-mandelic acid, exhibits improved stability in acidic aqueous solutions (pH < 5), mitigating spontaneous chemical hydrocyanation. []
  • Temperature and pressure: Research indicates that the conglomerate form of (S)-mandelic acid (crystals of separated enantiomers) becomes more stable than the racemic compound at higher pressures (approximately 0.64 GPa) and temperatures (460 K). []

Q4: What are the key catalytic applications of (S)-mandelic acid and its derivatives?

A4: (S)-Mandelic acid and its derivatives play crucial roles in various catalytic applications:

  • Chiral resolving agents: (S)-Mandelic acid effectively resolves racemic mixtures of amines and amino alcohols, yielding enantiomerically pure compounds. [, , , , ]
  • Chiral auxiliaries: Derivatives like (S)-mandelic acid esters act as efficient chiral auxiliaries in asymmetric synthesis, inducing diastereoselectivity in reactions like alkylations. [, , , ]
  • Chiral templates: (S)-Mandelic acid acts as a template for creating chiral cavities in materials like mesoporous platinum. This allows for enantioselective recognition and differentiation of chiral molecules. []

Q5: Can you provide an example of (S)-mandelic acid's use in enzymatic reactions?

A5: (S)-Mandelic acid serves as a substrate in the enzymatic resolution of racemic mandelic acid using immobilized lipases. This method offers a sustainable approach to obtaining enantiomerically pure (S)-mandelic acid and (R)-mandelamide. []

Q6: How is computational chemistry employed in research related to (S)-mandelic acid?

A6: Computational chemistry tools aid in understanding the properties and behavior of (S)-mandelic acid:

  • Molecular modeling: Researchers use molecular modeling to study the enantiospecific interactions of (S)-mandelic acid derivatives with chiral solutes, providing insights into observed asymmetric behavior. []
  • Density functional theory (DFT) calculations: These calculations help predict vibrational properties, such as IR and VCD spectra, for (S)-mandelic acid derivatives, assisting in stereochemical assignments. []

Q7: How do structural modifications of (S)-mandelic acid affect its activity?

A7: Modifying the structure of (S)-mandelic acid can significantly impact its properties and applications:

  • Esterification: Short-chain esters of (S)-mandelic acid, like (S)-n-propyl mandelate and (S)-isopropyl mandelate, exhibit distinct asymmetric behavior due to specific chiral interactions with solutes. []
  • Introduction of substituents: Modifying the phenyl ring of (S)-mandelic acid with halogens or hydroxyl groups can alter its binding affinity and selectivity towards specific targets. [, , ]

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